molecular formula C11H7NO5S B6390383 5-(2-Carboxythiophene-4-YL)-2-hydroxynicotinic acid CAS No. 1261899-17-5

5-(2-Carboxythiophene-4-YL)-2-hydroxynicotinic acid

Cat. No.: B6390383
CAS No.: 1261899-17-5
M. Wt: 265.24 g/mol
InChI Key: BXBAKODVWYLSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Carboxythiophene-4-YL)-2-hydroxynicotinic acid is a complex organic compound that features a thiophene ring and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Carboxythiophene-4-YL)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Carboxyl Group: The carboxyl group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.

    Coupling with Nicotinic Acid: The final step involves coupling the thiophene derivative with nicotinic acid using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(2-Carboxythiophene-4-YL)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Oxidation of the hydroxyl group can yield 5-(2-Carboxythiophene-4-YL)-2-ketonicotinic acid.

    Reduction: Reduction of the carboxyl group can produce 5-(2-Hydroxymethylthiophene-4-YL)-2-hydroxynicotinic acid.

    Substitution: Electrophilic substitution can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

5-(2-Carboxythiophene-4-YL)-2-hydroxynicotinic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(2-Carboxythiophene-4-YL)-2-hydroxynicotinic acid is not well-documented. it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Carboxythiophene-4-YL)-2-methylnicotinic acid
  • 5-(2-Carboxythiophene-4-YL)-2-aminonicotinic acid

Properties

IUPAC Name

5-(5-carboxythiophen-3-yl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5S/c13-9-7(10(14)15)1-5(3-12-9)6-2-8(11(16)17)18-4-6/h1-4H,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBAKODVWYLSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C2=CSC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687682
Record name 5-(5-Carboxythiophen-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-17-5
Record name 5-(5-Carboxythiophen-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.